1-Propanol, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methyl-, 1-propanoate

vapor pressure volatility fragrance diffusion

1-Propanol, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methyl-, 1-propanoate—commercially known as Helvetolide®—is a synthetic alicyclic musk developed and patented by Firmenich in 1990. The molecule (C₁₇H₃₂O₃, MW 284.43 g/mol) belongs to the fourth‑generation “linear” musk class and is characterized by a distinctive fruity‑pear, ambrette‑like odor profile unusual among musks.

Molecular Formula C17H32O3
Molecular Weight 284.4 g/mol
CAS No. 141773-73-1
Cat. No. B124202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanol, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methyl-, 1-propanoate
CAS141773-73-1
Molecular FormulaC17H32O3
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCCC(=O)OCC(C)(C)OC(C)C1CCCC(C1)(C)C
InChIInChI=1S/C17H32O3/c1-7-15(18)19-12-17(5,6)20-13(2)14-9-8-10-16(3,4)11-14/h13-14H,7-12H2,1-6H3
InChIKeyLSTSBZKIQFOPHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Helvetolide (CAS 141773-73-1) Procurement & Differentiation Baseline


1-Propanol, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methyl-, 1-propanoate—commercially known as Helvetolide®—is a synthetic alicyclic musk developed and patented by Firmenich in 1990 [1]. The molecule (C₁₇H₃₂O₃, MW 284.43 g/mol) belongs to the fourth‑generation “linear” musk class and is characterized by a distinctive fruity‑pear, ambrette‑like odor profile unusual among musks [1] [2]. As a colorless liquid with a vapor pressure of 0.02 Pa at 20 °C [1], it functions as a rare top‑note musk while retaining exceptional substantivity (>400 h on blotter), making it a structurally and functionally distinct choice relative to other alicyclic and polycyclic musks.

Why Generic Substitution of Helvetolide (CAS 141773-73-1) Fails


Alicyclic musks are not interchangeable fragrance ingredients because subtle structural modifications—such as replacing a gem‑dimethyl group with a carbonyl—dramatically shift vapor pressure, olfactory character, and performance longevity [1]. Helvetolide uniquely combines a top‑note‑active profile with base‑note tenacity, a dual behavior not replicated by the structurally closest analog Romandolide, which is primarily a dry‑down musk [1]. Substituting Helvetolide with another musk without quantitative performance data risks altering the fragrance architecture, losing the fruity‑pear top note, and compromising regulatory simplicity.

Helvetolide (CAS 141773-73-1) Quantitative Differentiation Evidence Guide


Vapor Pressure: Helvetolide vs. Romandolide – A 27‑Fold Difference

Helvetolide exhibits a vapor pressure of 0.02 Pa at 20 °C, whereas Romandolide, the closest structural analog, measures 0.00074 Pa under the same conditions [1] . The ~27‑fold higher vapor pressure directly translates to a perceptible top‑note presence, a property Romandolide cannot deliver.

vapor pressure volatility fragrance diffusion

Substantivity: Dual Top‑to‑Base Performance vs. Dry‑Down‑Only Musk

Both Helvetolide and Romandolide demonstrate substantivity exceeding 400 h (≈2 weeks) on a blotter [1] [2]. However, Helvetolide uniquely maintains an active olfactory contribution from the top note through the entire evaporation curve, whereas Romandolide expresses its character predominantly in the dry‑down [1] [2].

substantivity tenacity fragrance longevity

Conformational Diversity: Five Helvetolide Conformers vs. Three for Romandolide

Broadband rotational spectroscopy (CP‑FTMW) identified five distinct gas‑phase conformations of Helvetolide but only three for Romandolide, with all conformers adopting horseshoe shapes stabilized by dispersion interactions [1].

conformational analysis rotational spectroscopy structure–odor relationship

Odor Potency: Low Detection Threshold Enables Low‑Dose Efficacy

Helvetolide's odor detection threshold is reported at approximately 1.13 ng/l air [1]. Its structurally related cyclopentanoate analogue has a measured threshold of 1.4 ng/l [2], confirming the class’s exceptional potency.

odor threshold potency cost‑in‑use

Hydrophobicity & Solubility: Formulation Advantage in Aqueous Matrices

Helvetolide shows a measured water solubility of 4.7 mg/l at 20 °C and LogP of 4.68 , while Applelide (CAS 478695-70-4), a functionally similar alicyclic musk, is less soluble (2.856 mg/l estimated) and more lipophilic (LogP 4.9) .

water solubility LogP formulation compatibility

Safety Profile: No Genotoxicity Concern Enabling Broader Use Levels

The 2023 RIFM safety assessment concluded that Helvetolide 'does not present a concern for genotoxic potential' based on in silico and in vitro testing [1]. In contrast, several polycyclic musks face IFRA concentration restrictions due to persistence or sensitization concerns [2].

genotoxicity regulatory acceptance IFRA compliance

Helvetolide (CAS 141773-73-1) High‑Value Application Scenarios


Top‑Note Musk Architectures in Fine Fragrance

Perfumers seeking a musk that registers immediately upon application benefit from Helvetolide's ~27‑fold higher vapor pressure versus Romandolide [1]. At use levels of 2–11 % in fine fragrance concentrates , it delivers a bright, pear‑like top note that persists into the heart, eliminating the need for a separate top‑note booster.

Long‑Lasting Musk Backbone for Rinse‑Off Products

With substantivity >400 h on blotter and water solubility of 4.7 mg/l, Helvetolide withstands rinse‑off conditions in shampoos and body washes at recommended levels of 0.37–2 % [1] , providing residual skin musks that outlast the washing event.

Clean‑Label, High‑Throughput Consumer Goods Formulation

Helvetolide's favorable safety profile—no genotoxicity concern [1] and no IFRA concentration restriction—allows its use at higher levels without allergen labeling, simplifying regulatory documentation and accelerating time‑to‑market for mass‑market personal care lines.

Structure–Odor Relationship Research Tool

The confirmed five‑conformation landscape of Helvetolide versus three for Romandolide [1] makes it a valuable model system for studying conformational flexibility–odor relationships, supporting the rational design of next‑generation alicyclic musks.

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